molecular formula C15H20O B2554955 [3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287273-73-6

[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2554955
CAS No.: 2287273-73-6
M. Wt: 216.324
InChI Key: BZMDIDGERBVZCT-UHFFFAOYSA-N
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Description

“[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” is a structurally unique compound . It is a derivative of bicyclo[1.1.1]pentane (BCP), a four-membered carbocycle with a bridging C (1)-C (3) bond . This compound is highly strained, allowing it to participate in a range of strain-releasing reactions .


Synthesis Analysis

The synthesis of such compounds often involves the use of bicyclo[1.1.1]pentane (BCP) derivatives . In a large-scale synthesis, the BCP core was constructed within a day using a flow photochemical addition of propellane to diacetyl . The formed diketone then underwent a haloform reaction to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo[1.1.1]pentane core, which is a four-membered carbocycle with a bridging C (1)-C (3) bond . This structure is highly strained, which allows it to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentane derivatives, such as “this compound”, can participate in a range of strain-releasing reactions . These typically involve the cleavage of the central, strained bond to deliver cyclobutanes or azetidines .

Future Directions

There has been a resurgent interest in the chemistry of bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes in the past 5 years, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that there may be future research opportunities for “[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol” and similar compounds.

Properties

IUPAC Name

[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11(2)12-3-5-13(6-4-12)15-7-14(8-15,9-15)10-16/h3-6,11,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMDIDGERBVZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C23CC(C2)(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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